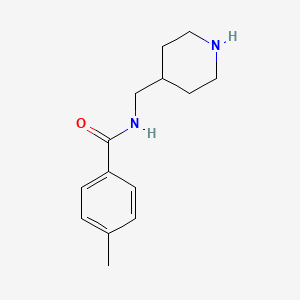
4-Methyl-N-(piperidin-4-ylmethyl)benzamide
Cat. No. B8705720
M. Wt: 232.32 g/mol
InChI Key: RVYBKQUWHFMRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04310532
Procedure details


N-(4-pyridylmethyl)-p-methylbenzamide was synthesized from p-toluoyl chloride and 4-pryidylmethylamine in the same manner as employed in Example 1 above. The pure product has a melting point 142.7° C., yield of 87.7%. The intermediate product was converted to pure N-(4-piperidinylmethyl)-p-methylbenzamide as previously described (Example 1); melting point 226.6° C., yield 70.7%, and evaluated according to Tables I, II, and III.


[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Yield
87.7%
Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC(C(Cl)=O)=CC=1.[NH:11]1[CH2:16][CH2:15][CH:14]([CH2:17][NH:18][C:19](=[O:27])[C:20]2[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=2)[CH2:13][CH2:12]1>>[N:11]1[CH:16]=[CH:15][C:14]([CH2:17][NH:18][C:19](=[O:27])[C:20]2[CH:21]=[CH:22][C:23]([CH3:26])=[CH:24][CH:25]=2)=[CH:13][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC(CC1)CNC(C1=CC=C(C=C1)C)=O
|
Step Three
[Compound]
|
Name
|
II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
III
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)CNC(C1=CC=C(C=C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
